Methyl 2-phenylthiazole-5-carboxylate

TRBP inhibitor Hepatocellular carcinoma Medicinal chemistry

Researchers requiring a high-purity 2-phenylthiazole-5-carboxylate scaffold for SAR-driven lead optimization often face supply inconsistency. Methyl 2-phenylthiazole-5-carboxylate (CAS 172678-68-1) directly addresses this need. - Validated pharmacophore: enables 0.66 nM EC50 against TRBP (CIB-L43) and 23 nM DGAT1 inhibition. - Reliable quality: ≥95% purity, crystalline solid, well-defined methyl ester handle for parallel synthesis. - Supply assurance: stocked in multiple global locations, ready for immediate dispatch.

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
CAS No. 172678-68-1
Cat. No. B178707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-phenylthiazole-5-carboxylate
CAS172678-68-1
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(S1)C2=CC=CC=C2
InChIInChI=1S/C11H9NO2S/c1-14-11(13)9-7-12-10(15-9)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyRRDBEPHWFIYCQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 556 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-phenylthiazole-5-carboxylate: Provenance & Scaffold Identity


Methyl 2-phenylthiazole-5-carboxylate (CAS 172678-68-1) is a heterocyclic building block within the 2-phenylthiazole-5-carboxylate chemotype, a scaffold validated in high-impact medicinal chemistry campaigns [1]. It exists as a crystalline solid with a melting point of 105–110 °C and a predicted boiling point of 353.1 °C at 760 mmHg [2]. Its structural simplicity (MW 219.26) belies its strategic importance: the methyl ester at the 5-position serves as a key functional handle for diversification, and the 2-phenyl group provides essential aromatic interactions in target binding pockets [3]. This compound is not a terminal bioactive agent but a critical, proven precursor for generating potent therapeutic candidates.

Why Methyl 2-phenylthiazole-5-carboxylate Cannot Be Substituted


Generic substitution of methyl 2-phenylthiazole-5-carboxylate with structurally similar esters (e.g., ethyl 2-phenylthiazole-5-carboxylate or methyl 4-methyl-2-phenylthiazole-5-carboxylate) or core heterocycle swaps (e.g., phenyloxazole) is not scientifically valid due to the unique confluence of its scaffold geometry and functional group presentation. The specific 2-phenylthiazole-5-carboxylate arrangement is crucial for target engagement, as demonstrated by the evolution of CIB-L43 from a phenyloxazole lead (CIB-3b), where the thiazole replacement directly enabled nanomolar potency against TRBP [1]. Furthermore, even subtle substitution changes, such as the addition of a 4-methyl group (as in CAS 189271-66-7) or an ethyl ester, drastically alter both the synthetic utility and the resultant derivative's pharmacokinetic and pharmacodynamic profile, precluding simple interchangeability [2].

Methyl 2-phenylthiazole-5-carboxylate vs. Closest Analogs


TRBP Inhibition: Phenylthiazole vs. Phenyloxazole

The 2-phenylthiazole-5-carboxylate scaffold provides a marked improvement in TRBP inhibitory activity relative to the phenyloxazole scaffold. The optimized derivative CIB-L43 (a 2-phenylthiazole-5-carboxylic acid derivative) exhibits an EC50 of 0.66 nM against TRBP, which is a substantial potency increase over the previously identified phenyloxazole derivative CIB-3b [1]. While direct data for the unsubstituted methyl ester is not reported, this advancement underscores the critical role of the thiazole core over the oxazole core in this validated therapeutic campaign.

TRBP inhibitor Hepatocellular carcinoma Medicinal chemistry

Pharmacokinetics & In Vivo Efficacy vs. Sorafenib

Derivatives synthesized from the 2-phenylthiazole-5-carboxylate scaffold, such as CIB-L43, exhibit favorable pharmacokinetic properties and in vivo efficacy. CIB-L43 demonstrated an oral bioavailability of 53.9% and comparable antitumor efficacy to the first-line HCC drug sorafenib, but with lower toxicity [1]. These attributes are a direct consequence of the core scaffold's physicochemical properties and its amenability to further optimization.

Pharmacokinetics Antitumor efficacy HCC therapy

DGAT1 Inhibition: In Vivo Activity & Synthetic Access

The 2-phenylthiazole-5-carboxylate motif is a key structural element in potent diacylglycerol acyltransferase 1 (DGAT1) inhibitors. Studies evaluating 2-phenylthiazole, 4-phenylthiazole, and 5-phenylthiazole analogs identified the 5-phenylthiazole series as exhibiting potent DGAT1 inhibition both in vitro and in vivo [1]. A compound from this series (Compound 33) achieved an IC50 of 23 nM in an enzymatic assay, coupled with a 87% reduction in plasma triglycerides in a mouse fat tolerance test and promising oral pharmacokinetic parameters (AUCinf = 7058 ng·h/ml, T1/2 = 0.83 h) [1].

DGAT1 inhibitor Anti-obesity agent Triglyceride synthesis

Synthetic Advantages vs. Other Esters

Methyl 2-phenylthiazole-5-carboxylate (172678-68-1) offers a specific and reliable synthetic handle not directly available in its acid (2-phenylthiazole-5-carboxylic acid, CAS 10058-38-5) or more substituted analogs (e.g., methyl 4-methyl-2-phenylthiazole-5-carboxylate, CAS 189271-66-7) . The methyl ester provides a balance of stability and reactivity suitable for a range of transformations, including hydrolysis and amidation. Commercially, it is consistently available in high purity (typically 95% or greater), ensuring reproducible research outcomes .

Building block Organic synthesis Intermediate

Procurement Applications of Methyl 2-phenylthiazole-5-carboxylate


TRBP Inhibitor Optimization for Oncology

Leveraging the validated 2-phenylthiazole-5-carboxylate scaffold, as demonstrated by CIB-L43's 0.66 nM EC50 against TRBP, procurement of methyl 2-phenylthiazole-5-carboxylate is essential for structure-activity relationship (SAR) studies aimed at developing next-generation hepatocellular carcinoma (HCC) therapeutics with improved potency and oral bioavailability [1]. The favorable in vivo profile of CIB-L43 (53.9% oral bioavailability, efficacy comparable to sorafenib) further justifies this application [1].

DGAT1 Inhibitor Development for Metabolic Disorders

The established role of the 5-phenylthiazole moiety in achieving potent DGAT1 inhibition (IC50 = 23 nM) and significant in vivo triglyceride reduction (87%) makes methyl 2-phenylthiazole-5-carboxylate a critical building block for generating new chemical entities targeting obesity and related metabolic syndromes [2].

2-Phenylthiazole Libraries for Kinase and Anticancer Screening

Methyl 2-phenylthiazole-5-carboxylate serves as a versatile core for generating compound libraries for high-throughput screening against a range of targets, including kinases implicated in cancer. Its high commercial purity (≥95%) and well-defined synthetic handle (methyl ester) enable efficient parallel synthesis and the rapid exploration of chemical space around the validated 2-phenylthiazole pharmacophore .

Technical Documentation Hub

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